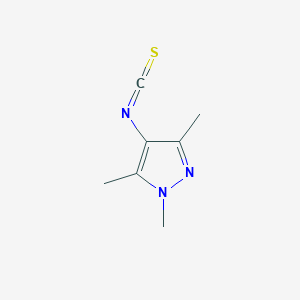

(1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate

Description

Properties

IUPAC Name |

4-isothiocyanato-1,3,5-trimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c1-5-7(8-4-11)6(2)10(3)9-5/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSRXYFSGKBSBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390792 | |

| Record name | ST50844634 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63204-11-5 | |

| Record name | ST50844634 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate typically involves the reaction of 4-amino-1,3,5-trimethyl-1H-pyrazole with thiophosgene (CSCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate derivative. The general reaction scheme is as follows:

4-amino-1,3,5-trimethyl-1H-pyrazole+CSCl2→(1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate+HCl

Industrial Production Methods

While specific industrial production methods for (1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, safety measures would be implemented to handle thiophosgene, a toxic and hazardous reagent.

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanato-1,3,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds with potential biological activity.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile, often at room temperature or slightly elevated temperatures.

Cyclization Reactions: Reagents such as hydrazines or diamines can be used to induce cyclization. These reactions may require heating and the presence of a catalyst.

Major Products Formed

Thiourea Derivatives: Formed by the reaction with amines.

Carbamate Derivatives: Formed by the reaction with alcohols.

Thiocarbamate Derivatives: Formed by the reaction with thiols.

Heterocyclic Compounds: Formed through cyclization reactions.

Scientific Research Applications

4-Isothiocyanato-1,3,5-trimethyl-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It can also serve as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate is primarily based on its ability to react with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the modification of proteins, enzymes, and other biomolecules, potentially altering their function and activity. The specific molecular targets and pathways involved depend on the context of its application and the nature of the nucleophiles it encounters.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Pyrazole-Based Isothiocyanates

- 3,5-Diamino-4-phenylazopyrazole adducts with isothiocyanates (e.g., methyl- or benzyl-isothiocyanate): Reactivity: The amino groups on the pyrazole facilitate nucleophilic addition with isothiocyanates, forming thiocarbamoyl adducts. In contrast, (1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate lacks nucleophilic amino groups, limiting its ability to form such adducts. Instead, its isothiocyanate group may participate in electrophilic reactions or cycloadditions .

Aliphatic and Aromatic Isothiocyanates

- Allyl isothiocyanate (aliphatic):

- Benzyl isothiocyanate (aromatic):

Heterocyclic Isothiocyanates in Flavor Chemistry

- 2-Phenylethyl isothiocyanate and heptyl-isothiocyanate :

Comparative Data Table

Key Research Findings

Reactivity Differences: The methyl groups in (1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate hinder nucleophilic reactions compared to amino-substituted pyrazoles, which readily form thiocarbamoyl adducts . Electronic effects from the pyrazole ring may enhance electrophilicity of the -NCS group, enabling unique reactivity in cycloadditions or cross-coupling reactions.

Biological Interactions: While aliphatic isothiocyanates (e.g., allyl, benzyl) are key in insect-plant communication, the target compound’s bioactivity remains unstudied.

Volatility and Applications :

- The compound’s lower volatility (due to methyl groups and pyrazole core) may limit its role in flavor chemistry but enhance persistence in agrochemical formulations .

Q & A

Q. What statistical approaches resolve discrepancies in biological activity data across replicates?

- Methodology : Apply ANOVA with Tukey’s post-hoc test (p<0.05). Use PCA to identify outlier batches (e.g., impurity-driven toxicity). Validate via dose-response curves (IC₅₀ ± SEM) .

Tables

Table 1 : Solvent Effects on Cyclization Yield of Thiourea Derivatives

| Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 4 | 78 |

| THF | 65 | 6 | 62 |

| EtOH | 70 | 5 | 45 |

Table 2 : MIC Values for Oxadiazinane-Thione Derivatives (μg/mL)

| Compound | E. coli | S. aureus | C. albicans |

|---|---|---|---|

| 3a | 12 | 2 | 8 |

| 3d | 3 | 1 | 1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.